

A comparative study of the antifungal spectrum of Elubiol and other imidazole agents

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Compound of Interest

Compound Name: *Elubiol*

Cat. No.: *B15601514*

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Elubiol's Antifungal Power: A Comparative Analysis with Other Imidazole Agents

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A comprehensive review of the antifungal spectrum of **Elubiol** (dichlorophenyl imidazoldioxolan) reveals its potent activity against a range of fungal pathogens, positioning it as a significant agent within the imidazole class. This guide provides a detailed comparison of **Elubiol** with other well-established imidazole agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Elubiol, a broad-spectrum imidazole antifungal, operates through the well-understood mechanism of inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of the cell membrane's integrity is the hallmark of the imidazole class of antifungals, which includes widely used agents such as clotrimazole, ketoconazole, and miconazole. While the fundamental mechanism is shared, the antifungal spectrum and potency can vary significantly among these compounds.

Comparative Antifungal Spectrum: A Tabular Overview

To facilitate a clear comparison, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for **Elubiol** and other key imidazole agents against various

fungus species. MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism and are a key indicator of antifungal potency.

Fungal Species	Elubiol (µg/mL)	Clotrimazole (µg/mL)	Ketoconazole (µg/mL)	Miconazole (µg/mL)
Yeasts				
Candida albicans	No data available	<0.008 - 8[1]	0.5[2]	0.016 - 32[3]
Candida glabrata	No data available	0.008 - 8[1][4]	No data available	No data available
Malassezia furfur	MIC observed in shampoo dilution studies[3]	<0.06 - 8[5]	<0.06 - 0.12[5]	No data available
Dermatophytes				
Trichophyton rubrum	No data available	0.03 - 0.06[6]	0.06 - 0.25[6]	No data available
Microsporum canis	No data available	Special activity noted[7]	64[8]	19.21 ± 1.79 (inhibition zone in mm)[7]
Bacteria				
Cutibacterium acnes (formerly Propionibacterium acnes)	1 - 10[3]	No data available	No data available	No data available

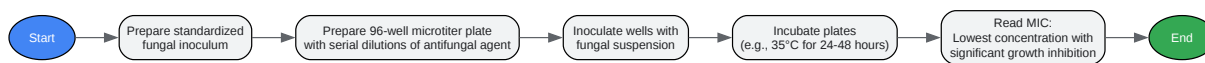
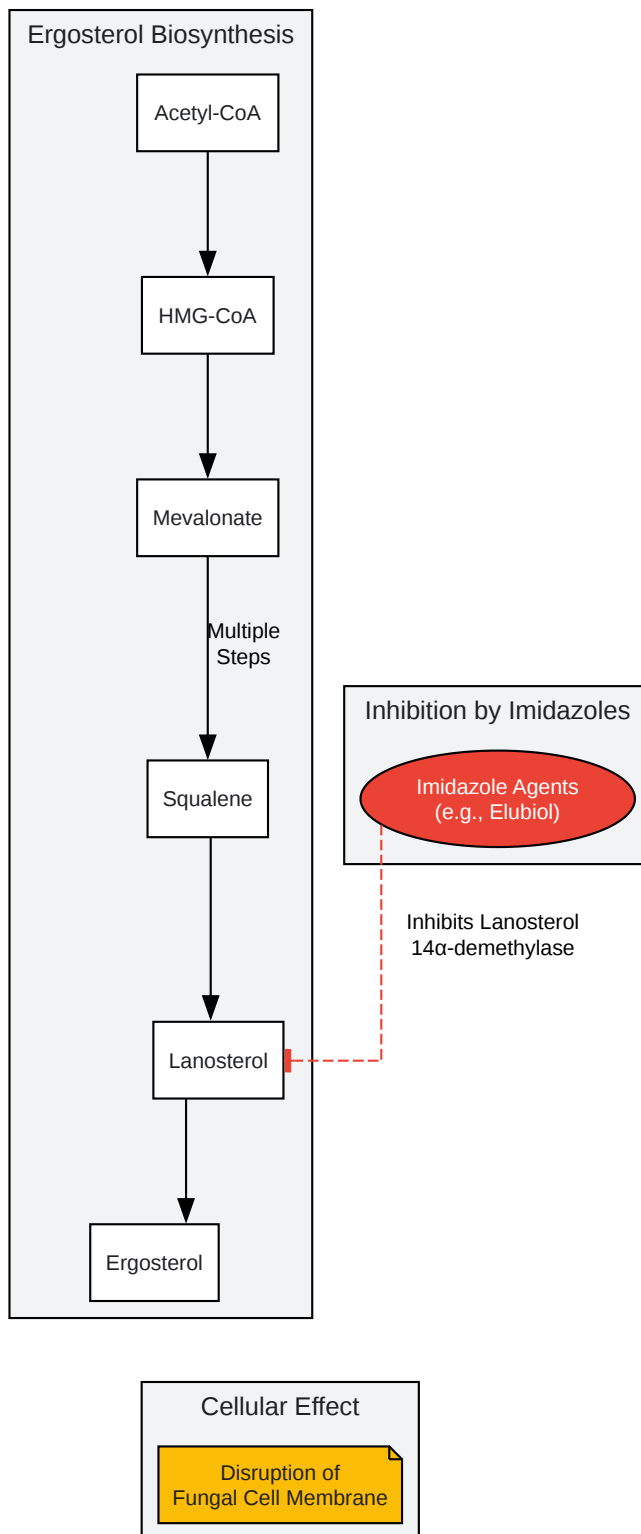
Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target for imidazole antifungal agents is the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, imidazoles

prevent the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, leading to growth inhibition and cell death.

Ergosterol Biosynthesis Pathway and Imidazole Inhibition



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